An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Bipiperidine Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Bipiperidine Dihydrochloride
Foreword: The Strategic Importance of Physicochemical Characterization
In modern drug discovery and development, the journey from a promising molecular scaffold to a viable therapeutic agent is paved with data. Before a molecule's pharmacological activity can be meaningfully explored, its fundamental physicochemical identity must be rigorously established. This is not merely an academic exercise; it is the foundation upon which all subsequent research—formulation, pharmacokinetics, toxicology, and ultimately, clinical efficacy—is built. An incomplete or inaccurate understanding of a compound's properties can lead to costly delays and failed programs.
This guide provides a comprehensive technical overview of 4,4'-bipiperidine dihydrochloride, a versatile building block pivotal in the synthesis of therapeutics targeting the central nervous system (CNS) and other areas.[1][2] The piperidine moiety is a classic "privileged structure" in medicinal chemistry, valued for its ability to impart favorable properties like aqueous solubility and to serve as a versatile scaffold for exploring three-dimensional chemical space.[3][4] By presenting this data through the lens of a senior application scientist, we aim not only to report the properties of 4,4'-bipiperidine dihydrochloride but to explain the causality behind the analytical choices, providing a framework for robust, self-validating characterization.
Molecular Identity and Structural Elucidation
4,4'-Bipiperidine dihydrochloride is the hydrochloride salt of 4,4'-bipiperidine. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of parent compounds.[5]
Chemical Structure
The fundamental structure consists of two piperidine rings joined by a single carbon-carbon bond at their respective 4-positions. In the dihydrochloride salt form, each nitrogen atom is protonated and associated with a chloride ion.
Caption: Conceptual synthesis workflow from precursor to final salt.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,4'-bipiperidine dihydrochloride, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 78619-84-8 | [2][6][7][8] |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [2][7][8] |
| Molecular Weight | 241.20 g/mol | [2][7] |
| Appearance | White to Off-White Solid, Powder, or Crystals | [2] |
| Melting Point | >300 °C | [2][6] |
| Solubility | Water Soluble | [6] |
| pKa (Predicted, for free base) | 10.68 ± 0.10 | [9] |
Melting Point
The high melting point (>300 °C) is characteristic of an ionic salt with a stable crystal lattice. [2][6]This thermal stability is advantageous for storage and formulation, indicating that the compound is unlikely to decompose under normal processing conditions.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Instrumentation: Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Procedure:
-
Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours. Moisture can depress the melting point and broaden the range.
-
Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point. For this compound, since the melting point is very high, initial screening can be done up to 280 °C.
-
Once near the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium. This is critical for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). For a pure substance, this range should be narrow. Given the >300 °C value, decomposition may be observed instead of a clear melting transition.
-
Solubility
As a dihydrochloride salt, the compound is expected to be water-soluble. [6]This is a critical property for drug development, as sufficient aqueous solubility is often a prerequisite for oral bioavailability and for the preparation of parenteral formulations.
-
Objective: To quantify the equilibrium concentration of the compound in water at a specific temperature (e.g., 25 °C).
-
Methodology: The shake-flask method (OECD Guideline 105) is the gold standard for its reliability.
-
Procedure:
-
Add an excess amount of 4,4'-bipiperidine dihydrochloride to a known volume of purified water (e.g., 10 mL) in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vial to stand, letting the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any solid particulates. This step is crucial to avoid artificially high concentration readings.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD) or ELSD, as the compound lacks a strong UV chromophore). [10] 6. The resulting concentration is reported as the aqueous solubility (e.g., in mg/mL or mol/L).
-
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For 4,4'-bipiperidine, the predicted pKa of 10.68 for the conjugate acid (the protonated amine) indicates it is a strong base. [9]In the physiological pH range of the body (e.g., blood at pH 7.4), both piperidine nitrogens will be fully protonated, rendering the molecule a dication. This has profound implications for its interaction with biological membranes and targets.
-
Objective: To experimentally determine the pKa values by titrating the dihydrochloride salt with a strong base.
-
Instrumentation: Autotitrator with a calibrated pH electrode.
-
Procedure:
-
Accurately weigh and dissolve a known amount of 4,4'-bipiperidine dihydrochloride in a known volume of deionized, CO₂-free water.
-
Immerse the calibrated pH electrode into the solution and monitor the initial pH.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Plot the pH versus the volume of titrant added. The resulting titration curve will show two equivalence points corresponding to the deprotonation of the two piperidine nitrogens.
-
The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of one NH₂⁺ group, and the second, higher pKa will correspond to the second. Analyzing the first and second derivatives of the titration curve can precisely locate these points.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unassailable fingerprint of a molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. For 4,4'-bipiperidine dihydrochloride, the ¹H NMR spectrum is expected to show signals corresponding to the axial and equatorial protons of the piperidine rings. [11]The symmetry of the molecule simplifies the spectrum, but the chair conformations of the rings can lead to complex splitting patterns.
-
Objective: To confirm the molecular structure and assess purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Procedure:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is an excellent choice due to the sample's solubility and allows for the exchange and disappearance of the N-H protons' signal.
-
Acquire a ¹H NMR spectrum. Key regions to observe are the aliphatic signals of the piperidine rings.
-
Acquire a ¹³C NMR spectrum. Due to the molecule's symmetry, a reduced number of carbon signals is expected.
-
Data Interpretation: Correlate the observed chemical shifts and coupling constants with the expected structure. The absence of significant impurity signals validates the sample's purity. [11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 4,4'-bipiperidine dihydrochloride, the key vibrational modes are the N-H stretches of the ammonium groups and the C-H stretches of the aliphatic rings.
-
Objective: To identify functional groups and confirm the salt form.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solids as it requires minimal sample preparation.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic peaks:
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the parent ion, confirming the molecular formula.
-
Objective: To determine the exact mass of the parent cation (the free base form) and confirm its elemental composition.
-
Instrumentation: LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap) and an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Infuse the solution directly into the ESI source, or inject it via an HPLC system. ESI in positive ion mode is the method of choice as it will readily ionize the basic piperidine nitrogens.
-
Acquire the mass spectrum.
-
Data Interpretation: The primary ion observed will be the protonated free base [C₁₀H₂₀N₂ + H]⁺ with an expected m/z of approximately 169.16. The high-resolution measurement will provide a mass accurate to several decimal places, which can be used to confirm the elemental formula C₁₀H₂₁N₂⁺.
-
Analytical Workflow and Applications in Drug Development
The characterization of a key building block like 4,4'-bipiperidine dihydrochloride is the first step in a much larger process.
Caption: Integrated analytical workflow for material qualification.
The data generated from these analyses are critically important for several reasons:
-
Synthetic Chemistry: Confirms the successful synthesis of the target intermediate and ensures its purity before it is used in subsequent, often more complex and expensive, synthetic steps.
-
Formulation Science: The solubility and pKa data are essential for designing appropriate formulations for preclinical and clinical studies. For example, the high water solubility makes it suitable for aqueous-based oral or injectable dosage forms.
-
Pharmacology and DMPK: The pKa value helps predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A fully charged molecule at physiological pH will have different membrane permeability characteristics than a neutral one.
References
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
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